Product packaging for 3-Hydroxypropyl 2-chloroacetate(Cat. No.:)

3-Hydroxypropyl 2-chloroacetate

Cat. No.: B13873315
M. Wt: 152.57 g/mol
InChI Key: PHGXTJVKHMRCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropyl 2-chloroacetate (PubChem CID: 55301833) is an organic ester compound with the molecular formula C5H9ClO3. As a supplier for early discovery research, we provide this product as part of a collection of unique chemicals to support innovative scientific work. This compound is related to a class of chloro-hydroxy esters, which are of significant interest in organic synthesis and materials science. Researchers are exploring its potential as a versatile bifunctional building block. The chloro and ester functional groups make it a potential candidate for use in polymerization reactions, as a cross-linking agent, or for the synthesis of more complex molecular structures. This product is sold for research purposes only. Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is provided "AS-IS" without any representation or warranty. NOT FOR HUMAN CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO3 B13873315 3-Hydroxypropyl 2-chloroacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

3-hydroxypropyl 2-chloroacetate

InChI

InChI=1S/C5H9ClO3/c6-4-5(8)9-3-1-2-7/h7H,1-4H2

InChI Key

PHGXTJVKHMRCJR-UHFFFAOYSA-N

Canonical SMILES

C(CO)COC(=O)CCl

Origin of Product

United States

The Chemical Compound S Structural Context and Functional Group Significance in Organic Synthesis

3-Hydroxypropyl 2-chloroacetate is a bifunctional molecule featuring a primary alcohol (-OH) group at one end and a chloroacetate (B1199739) ester at the other. This structural arrangement is key to its utility in organic synthesis. The chloroacetate group serves as a reactive handle, with the chlorine atom being a good leaving group, making it susceptible to nucleophilic substitution. This allows for the attachment of the entire this compound moiety to other molecules.

Simultaneously, the terminal hydroxyl group provides a site for further chemical modification. It can be oxidized, esterified, or used in etherification reactions, allowing for the extension of chemical structures or the introduction of new functionalities. This dual reactivity makes this compound a versatile building block, enabling the connection of different molecular fragments.

The ester linkage itself is also of significance. Under certain physiological or chemical conditions, this ester bond can be cleaved through hydrolysis. This property is particularly exploited in the design of prodrugs, where the linker is intended to be broken down in the body to release an active pharmaceutical ingredient.

Historical and Current Perspectives on Research Trajectories for 3 Hydroxypropyl 2 Chloroacetate

Esterification Pathways for this compound Synthesis

Esterification remains the most direct route for synthesizing this compound. This can be achieved through direct reaction or by transesterification, each offering distinct advantages depending on the available precursors and desired process conditions.

Direct Esterification Protocols and Catalytic Considerations

Direct esterification involves the reaction of chloroacetic acid with 1,3-propanediol (B51772). chemicalbook.com This condensation reaction produces water as a byproduct, necessitating its removal to drive the reaction equilibrium towards the product side. youtube.com The reaction is typically facilitated by a catalyst to achieve a reasonable reaction rate.

Traditional protocols often employ strong Brønsted acids like sulfuric acid as a catalyst. youtube.com However, these catalysts can be corrosive and difficult to separate from the reaction mixture. nih.gov Modern approaches explore more sophisticated catalysts. For instance, water-tolerant Lewis acids, such as lanthanum dodecyl sulfate, have shown high efficacy in the esterification of chloroacetic acid with alcohols, achieving high conversion rates under reflux conditions. nih.gov Another approach involves using organometallic catalysts, such as n-butylstannoic acid, which has been used in the esterification of diols like 1,3-propanediol with various acids. google.com

Table 1: Exemplar Conditions for Direct Esterification (based on analogous reactions)

Parameter Condition Source
Reactants Chloroacetic Acid, 1,3-Propanediol chemicalbook.com
Catalyst Type Lewis Acid (e.g., n-butylstannoic acid) google.com
Temperature 210°C google.com
Byproduct Removal Continuous removal of water youtube.com

| Process Type | Batch or Continuous | google.com |

Transesterification Approaches Utilizing Various Alcohol and Ester Precursors

Transesterification offers an alternative pathway that can sometimes provide better control and milder reaction conditions. This method involves reacting a pre-existing ester with an alcohol. For the synthesis of this compound, this would typically involve the reaction of an alkyl chloroacetate, such as methyl chloroacetate or ethyl chloroacetate, with 1,3-propanediol.

This process is also an equilibrium reaction, driven forward by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). researchgate.net Sodium methoxide (B1231860) is a common catalyst for such transesterification reactions, often conducted under vacuum with mechanical stirring to facilitate the removal of the alcohol byproduct. doaj.org The reaction yield is sensitive to temperature, the molar ratio of reactants, and catalyst concentration. doaj.org For instance, studies on the transesterification of fatty acid methyl esters with aminodiols have shown that yield increases with temperature up to an optimal point, which itself depends on the reactant molar ratio. doaj.org

Strategic Halogenation Techniques for the Chloroacetate Moiety in Related Precursors

The introduction of the chlorine atom onto the acetate structure is a key step. While this is often accomplished by starting with chloroacetic acid, another strategy is to halogenate a precursor molecule. Traditional chemical chlorination of acetic acid often requires harsh reagents and catalysts, such as sulfur, and can lack selectivity, leading to byproducts like dichloroacetic acid. google.comyoutube.com

Modern synthetic chemistry increasingly turns to enzymatic methods for greater precision and more environmentally benign conditions. manchester.ac.uk Halogenase enzymes offer a highly regioselective and stereoselective means of incorporating halogen atoms into organic molecules. manchester.ac.uknih.gov These enzymes are categorized based on their mechanism and cofactors, including flavin-dependent halogenases and various haloperoxidases (heme-iron dependent, vanadium-dependent, and metal-free). mdpi.comfrontiersin.org

For creating a chloroacetate moiety, an electrophilic halogenase could be employed. These enzymes oxidize a chloride anion (Cl-) to an electrophilic "X+" equivalent, which then reacts with an electron-rich carbon center on the substrate. frontiersin.org This enzymatic approach avoids the use of hazardous molecular chlorine and can operate under mild, physiological conditions, making it an attractive alternative to traditional chemical methods. nih.gov

Exploration of Catalytic Systems in the Synthesis of this compound

The efficiency of synthesizing this compound is heavily dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized, each with specific advantages related to activity, selectivity, and process integration.

Homogeneous Catalysis: Ligand Design and Mechanistic Insights

Homogeneous catalysts are soluble in the reaction medium, which allows for high activity and selectivity under mild conditions. youtube.com In esterification, the catalyst, often a Lewis or Brønsted acid, activates the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

Simple zinc(II) salts (e.g., ZnO, Zn(OAc)2) have been demonstrated as effective homogeneous catalysts for the esterification of fatty acids with polyols. nih.govacs.org The catalytic activity is influenced by the counter-ion, with poorly coordinating or basic Brønsted anions showing the most effectiveness. nih.govacs.org Mechanistically, the metal center coordinates to the carbonyl oxygen of the chloroacetic acid, increasing its electrophilicity and facilitating the attack by the hydroxyl group of 1,3-propanediol.

The ligands bound to a metal catalyst play a crucial role in tuning its reactivity and selectivity. youtube.com In the context of zinc salt catalysts, the acetate or carbonate anions act as ligands. In more complex organometallic systems, such as those used for polyester (B1180765) production, catalysts comprising both tin and titanium have been developed for the direct esterification of diols. google.com The design of these catalytic systems aims to maximize reaction rates while minimizing side reactions.

Heterogeneous Catalysis: Surface Interactions and Catalyst Design

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. youtube.com Their primary advantage is the ease of separation from the product and the potential for recycling, which is crucial for sustainable industrial processes. nih.gov

For esterification reactions, solid acid catalysts are common. Examples include chlorosulfonic acid-treated hydroxyapatite, which has shown good catalytic activity in the esterification of oleic acid. rsc.org The activity of such catalysts is attributed to functional groups on their surface, such as S=O and S–O–H groups, which provide active sites for the reaction. rsc.org The design of these catalysts focuses on maximizing the active surface area and ensuring the stability of the catalytic sites. youtube.com

In some cases, a catalyst can exhibit properties of both homogeneous and heterogeneous systems. For example, certain zinc(II) salts are soluble in the hot reaction mixture, acting as homogeneous catalysts, but precipitate out as insoluble carboxylates upon cooling, allowing for easy recovery and recycling, thus combining the efficiency of homogeneous catalysis with the practical benefits of heterogeneous systems. nih.govacs.org

Table 2: Comparison of Catalytic Systems for Esterification

Catalyst Type Examples Phase Key Advantages Key Challenges Source
Homogeneous Sulfuric Acid, Zinc Acetate, n-butylstannoic acid Liquid (Soluble) High activity, mild conditions, high selectivity Difficult separation, potential for corrosion youtube.comnih.govgoogle.comyoutube.com

| Heterogeneous | Sulfonated Hydroxyapatite, Solid Zinc Oxides | Solid | Easy separation and recycling, suitable for flow chemistry | Potential for lower activity, leaching of active sites | acs.orgyoutube.comrsc.org |

Biocatalytic Transformations and Enzymatic Approaches

The use of biocatalysts, such as enzymes, in chemical synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. For the synthesis of this compound, which is an ester, lipases are the most relevant class of enzymes. These hydrolases can effectively catalyze esterification reactions in non-aqueous environments.

Lipase-Catalyzed Esterification: The synthesis of this compound can be achieved via the direct esterification of 1,3-propanediol with chloroacetic acid or through transesterification using a chloroacetate ester. Lipases, particularly from sources like Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and other microbial origins, are well-suited for this transformation. nih.govnih.gov The enzymatic approach avoids the need for harsh acid catalysts and high temperatures typical of conventional Fischer esterification, thus minimizing byproduct formation and energy consumption.

The reaction mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site, followed by a nucleophilic attack from the primary hydroxyl group of 1,3-propanediol. A significant advantage of this method is the potential for regioselectivity, favoring the acylation of the primary hydroxyl group over the secondary one if a diol with both were used, although 1,3-propanediol has two primary hydroxyls.

Immobilization of these enzymes on solid supports, such as silica (B1680970) nanoparticles or polymeric resins, is a common strategy. nih.gov Immobilization enhances the enzyme's stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles, which is crucial for developing economically viable industrial processes. The efficiency of these biocatalytic systems can be further improved by optimizing parameters such as temperature, substrate concentration, and the choice of solvent.

Integration of Green Chemistry Principles in the Production of the Chemical Compound

Green chemistry principles are increasingly being integrated into the synthesis of industrial chemicals to reduce environmental impact and enhance safety and efficiency.

Solvent-Free and Neoteric Solvent Systems for Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. For the synthesis of this compound, moving away from conventional volatile organic compounds (VOCs) is a key objective.

Solvent-Free Systems: One of the most environmentally friendly approaches is to conduct the reaction under solvent-free conditions. nih.gov In this scenario, one of the liquid reactants, such as 1,3-propanediol, can serve as the reaction medium. This method, often coupled with lipase (B570770) catalysis, maximizes the concentration of reactants, potentially leading to higher reaction rates and simplifying product purification. nih.gov

Neoteric Solvents: Where a solvent is necessary, neoteric (newer and more environmentally benign) alternatives are considered. Ionic liquids (ILs), which are salts with low melting points, have been shown to be effective media for enzymatic reactions. nih.gov They are non-volatile, have high thermal stability, and can enhance enzyme stability and activity. For instance, an ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) could be used to stabilize the enzyme and improve process efficiency. nih.gov Another class of green solvents is deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. They are biodegradable, inexpensive, and can be tailored for specific applications.

Atom Economy and Reaction Efficiency Considerations in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.comjocpr.com

The synthesis of this compound via the direct esterification of 1,3-propanediol and chloroacetic acid is an example of a condensation reaction:

HO(CH₂)₃OH + ClCH₂COOH → ClCH₂COO(CH₂)₃OH + H₂O

The atom economy for this reaction is calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Molecular Weight of this compound (C₅H₉ClO₃): 152.58 g/mol

Molecular Weight of 1,3-propanediol (C₃H₈O₂): 76.09 g/mol

Molecular Weight of Chloroacetic acid (C₂H₃ClO₂): 94.50 g/mol

Atom Economy = (152.58 / (76.09 + 94.50)) x 100 ≈ 89.4%

This represents a relatively high atom economy, with only a water molecule being the theoretical byproduct. In contrast, a synthetic route using chloroacetyl chloride (ClCH₂COCl) would generate hydrogen chloride (HCl) as a byproduct, resulting in a lower atom economy and producing a more corrosive and hazardous waste stream. Maximizing reaction yield and selectivity through methods like biocatalysis ensures that the practical efficiency approaches the high theoretical atom economy. rsc.org

Waste Minimization and By-product Management Strategies

A key goal of green synthesis is the minimization of waste. researchgate.net In the production of this compound, waste can arise from unreacted starting materials, undesired byproducts (e.g., the di-substituted ester, ClCH₂COO(CH₂)₃OOCCH₂Cl), and the catalyst separation process.

Strategies for waste minimization include:

Catalyst Selection: Using a recyclable heterogeneous or immobilized biocatalyst eliminates the waste associated with homogeneous catalysts that require complex separation procedures.

Reaction Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can maximize the conversion of reactants and the selectivity towards the desired mono-ester, reducing the amount of unreacted starting materials and byproducts in the final mixture.

Byproduct Valorization: The primary byproduct in the direct esterification route is water, which is benign. In other routes, byproducts may need to be recovered and utilized. For instance, if chloroacetyl chloride is produced on-site, technologies exist for recovering materials from the off-gas, turning potential waste streams into valuable inputs. google.com

Research on Process Intensification and Scalability for this compound Production

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, a key area of research is the shift from traditional batch reactors to continuous flow systems.

Research on analogous processes, such as the synthesis of 3-chloro-2-hydroxypropyl esters, has demonstrated the significant advantages of continuous microreactor technology. researchgate.net By employing superheated and pressurized conditions in a continuous flow setup, reaction times can be drastically reduced—in some cases by several orders of magnitude compared to batch processing. researchgate.net

Key aspects of process intensification include:

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and temperature, which can lead to higher yields and selectivities. This improved control also enhances the safety of the process, particularly when dealing with exothermic reactions.

Microreactors: These small-scale reactors provide a very high surface-area-to-volume ratio, further intensifying heat and mass transfer. Their use can enable reactions under conditions that would be unsafe in large batch reactors. researchgate.net

Scalability: While scaling up a batch process can be complex, scaling up a continuous process often involves "numbering up"—running multiple reactors in parallel. This allows for flexible production capacity. Biocatalytic processes can also be scaled up, with gram-scale syntheses being demonstrated for complex molecules, indicating the feasibility of producing industrial quantities of esters like this compound. utdallas.edu

The primary challenge in scaling up is often maintaining the high selectivity and yield achieved at the lab scale, as issues like mixing and heat distribution become more complex. researchgate.net

Table of Mentioned Compounds

Compound NameChemical FormulaRole in Article
This compoundC₅H₉ClO₃Main subject of the article
1,3-PropanediolC₃H₈O₂Reactant
Chloroacetic acidC₂H₃ClO₂Reactant
Chloroacetyl chlorideC₂H₂Cl₂OAlternative reactant
WaterH₂OByproduct
Hydrogen ChlorideHClByproduct
1-butyl-3-methylimidazolium chlorideC₈H₁₅ClN₂Example of an Ionic Liquid solvent

Table of Potential Biocatalysts for Ester Synthesis

Enzyme SourceCommon Name/FormKey Characteristics
Candida antarcticaNovozym 435 (Immobilized Lipase B)High thermal stability, widely used, high activity for esterification.
Pseudomonas fluorescensLipaseEffective for kinetic resolution and transesterification. nih.gov
Thermomyces lanuginosusLipaseThermostable, suitable for reactions at elevated temperatures.

Elucidation of Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Hydroxypropyl 2 Chloroacetate

Nucleophilic Substitution Reactions Involving the Chloroacetate (B1199739) Group

The chloroacetate moiety of 3-hydroxypropyl 2-chloroacetate is susceptible to nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reaction is fundamental to the chemical transformations of α-halo esters.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com The preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, the carbon bearing the chlorine atom is a primary carbon. Primary alkyl halides strongly favor the SN2 pathway . youtube.com This is because the SN1 mechanism proceeds through a carbocation intermediate, and a primary carbocation is highly unstable and difficult to form. masterorganicchemistry.comyoutube.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.comyoutube.com This "backside attack" leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. youtube.com Steric hindrance is a major factor in SN2 reactions; less hindered substrates, like the primary carbon in the chloroacetate group, react more readily. masterorganicchemistry.com

In contrast, the SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored for tertiary and some secondary alkyl halides due to the increased stability of the corresponding carbocations. youtube.com Given that this compound would form a very unstable primary carbocation, the SN1 pathway is highly unlikely for its chloroacetate group. masterorganicchemistry.comyoutube.com

Factors Influencing the Reaction Pathway:

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > SecondaryPrimary > SecondaryThe primary nature of the chloroacetyl carbon strongly favors the SN2 pathway. youtube.com
Nucleophile Weak nucleophilesStrong nucleophilesThe reaction will be more efficient with strong nucleophiles via the SN2 mechanism. youtube.com
Solvent Polar proticPolar aproticPolar aprotic solvents would be ideal for an SN2 reaction. pressbooks.pub
Leaving Group Good leaving groupGood leaving groupChloride is a reasonably good leaving group, suitable for SN2 reactions.

The chloroacetate group is expected to react with a wide range of nucleophiles. Studies on analogous compounds like chloroacetanilide herbicides have shown that they undergo SN2 reactions with various environmentally relevant nucleophiles. nih.gov Similarly, this compound should react with both hard and soft nucleophiles.

Examples of Potential Nucleophilic Reactions:

With soft nucleophiles: Soft nucleophiles, such as those containing sulfur (e.g., thiols, hydrogen sulfide), are generally very effective in SN2 reactions with substrates like chloroacetates. nih.govnih.gov For instance, reaction with a thiol (R-SH) would yield a thioether.

With hard nucleophiles: Hard nucleophiles, which are typically highly electronegative and have a high charge density (e.g., hydroxide, alkoxides, amines), will also react. Reaction with an amine, for example, would lead to the formation of a glycine (B1666218) derivative after hydrolysis of the ester.

Intramolecular cyclization: The presence of the hydroxyl group in the propyl chain introduces the possibility of an intramolecular nucleophilic substitution. The hydroxyl group can act as a nucleophile, attacking the chloroacetyl carbon to form a cyclic ether. This reaction would be influenced by the reaction conditions, such as the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Research on chloroacetanilides indicates that they are activated towards SN2 reactions with highly reactive nucleophiles. nih.gov This suggests that the chloroacetate moiety in this compound would also be quite reactive towards strong nucleophiles.

Elimination Reactions Mediated by the Chemical Compound

Elimination reactions, which result in the formation of a double bond, are often in competition with nucleophilic substitution reactions. dalalinstitute.com These reactions involve the removal of a proton and a leaving group from adjacent carbon atoms.

Similar to substitution reactions, elimination reactions can proceed through two main pathways: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one with the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.commasterorganicchemistry.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, sterically hindered bases.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. youtube.com In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. youtube.com The E1 pathway is common for tertiary and secondary substrates that can form stable carbocations and is often in competition with the SN1 reaction. youtube.com

For this compound, the chloroacetate group lacks a proton on the carbon adjacent to the carbonyl group. Therefore, a standard elimination reaction to form a C=C double bond adjacent to the ester is not possible. However, if there were protons on the carbon alpha to the carbonyl group, the E2 pathway would be more likely given the primary nature of the substrate and the instability of the corresponding carbocation, especially in the presence of a strong base. Biological elimination reactions often involve 3-hydroxy carbonyl compounds, but these typically proceed via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, which is favored when the beta-protons are acidic. libretexts.org

Since a standard elimination reaction involving the chloroacetate group of this compound is not feasible due to the lack of an alpha-proton on the adjacent carbon, a discussion of regioselectivity (e.g., Zaitsev's vs. Hofmann's rule) and stereoselectivity (e.g., anti-periplanar geometry in E2 reactions) is not directly applicable to this part of the molecule. masterorganicchemistry.com

Kinetic Studies of Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester group in this compound is subject to hydrolysis and transesterification reactions.

Hydrolysis is the reaction of the ester with water to produce a carboxylic acid (2-chloroacetic acid) and an alcohol (1,3-propanediol). This reaction can be catalyzed by either acid or base. The kinetics of ester hydrolysis have been extensively studied for many compounds.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. mdpi.com In the case of this compound, it could react with another alcohol (R-OH) in the presence of a catalyst to form a new ester (R-2-chloroacetate) and 1,3-propanediol (B51772). Conversely, the hydroxyl group of one molecule of this compound could potentially react with the ester group of another molecule, leading to oligomerization or polymerization.

Kinetic studies of transesterification, for example in the production of biodiesel from palm oil, often show that the reaction rates increase with temperature. bohrium.comresearchgate.net The reactions can follow different kinetic models, but they are often treated as pseudo-second-order or follow a series of reversible steps. bohrium.comresearchgate.net The choice of catalyst (e.g., acid, base, or enzyme) significantly impacts the reaction kinetics. mdpi.com For this compound, a kinetic study would likely reveal similar dependencies on temperature, catalyst, and reactant concentrations. The presence of the chloro- group might influence the electronic properties of the ester carbonyl, potentially affecting the reaction rates compared to a non-halogenated analogue.

Chemoselective Reductions and Oxidations of the Hydroxypropyl and Ester Functional Groups

The presence of two reducible/oxidizable centers in this compound—the ester carbonyl and the primary alcohol—necessitates a careful selection of reagents to achieve chemoselectivity.

Chemoselective Reductions:

The reduction of this compound presents a challenge in selectively targeting either the ester or the chloro group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally non-selective and would likely reduce the ester to a diol (1,3-propanediol) and also cleave the carbon-chlorine bond. rsc.orgnih.gov

To achieve selective reduction of the ester group to the corresponding alcohol (propane-1,3-diol) while preserving the chloro-substituent, milder reducing agents would be necessary. However, many common hydride reagents that are selective for esters over other functional groups may still affect the alkyl halide.

Conversely, achieving the reduction of the chloro group to a methyl group while leaving the ester and alcohol functionalities intact would require specific catalytic hydrogenation conditions. The choice of catalyst and reaction conditions would be critical to prevent the reduction of the ester.

A plausible approach for the chemoselective reduction of the ester in the presence of the halide would be the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. DIBAL-H is known to reduce esters to aldehydes, and further reduction to the alcohol can be achieved with careful control of stoichiometry. libretexts.org It is anticipated that under these conditions, the chloro group would remain intact.

Interactive Data Table: Predicted Outcomes of Chemoselective Reductions

ReagentTarget Functional GroupPredicted Major ProductPlausible Byproducts
LiAlH₄Ester and Chloro groupPropane-1,3-diol-
NaBH₄Ester (slowly)Propane-1,3-diolUnreacted starting material
DIBAL-H (-78 °C)Ester3-Hydroxy-2-chloropropanal3-Hydroxypropyl acetate (B1210297)
H₂/Pd-CChloro group3-Hydroxypropyl acetateOver-reduction products

Chemoselective Oxidations:

The primary alcohol in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The chloroacetate moiety is generally stable to many oxidizing agents.

Mild oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be expected to convert the primary alcohol to the corresponding aldehyde, 3-oxo-propyl 2-chloroacetate, without affecting the chloroacetate group. rsc.org

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄) would likely oxidize the primary alcohol directly to a carboxylic acid, yielding 2-(chloroacetoxy)propanoic acid. rsc.org The stability of the ester under these strongly acidic or basic conditions would need to be considered, as hydrolysis could be a competing reaction. The presence of the resulting carboxylate from over-oxidation could potentially poison certain metal catalysts. rsc.org

Interactive Data Table: Predicted Outcomes of Chemoselective Oxidations

ReagentTarget Functional GroupPredicted Major ProductPlausible Byproducts
PCC or DMPPrimary Alcohol3-Oxopropyl 2-chloroacetate-
KMnO₄, NaOH, H₂OPrimary Alcohol2-(Chloroacetoxy)propanoic acidHydrolysis products
CrO₃, H₂SO₄, acetonePrimary Alcohol2-(Chloroacetoxy)propanoic acidHydrolysis products

Intramolecular and Intermolecular Rearrangement Reactions

The proximate positioning of the hydroxyl and chloroacetate groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then undergo an intramolecular Williamson ether synthesis-type reaction, attacking the carbon bearing the chlorine atom. This would result in the formation of a six-membered cyclic ether-ester, namely 1,4-dioxan-2-one. This type of intramolecular cyclization of a halo-substituted alcohol is a well-established method for the synthesis of cyclic ethers.

Alternatively, the intramolecular attack of the hydroxyl group could target the carbonyl carbon of the ester. This would lead to a tetrahedral intermediate which could subsequently expel the chloride ion, also resulting in the formation of 1,4-dioxan-2-one. The formation of 1,3-dioxan-2-ones from related homoallylic carbonic acid esters has been documented, suggesting the favorability of forming such six-membered rings. nih.govresearchgate.netresearchgate.net

Intermolecularly, at higher concentrations and under appropriate catalytic conditions, polymerization could occur. The hydroxyl group of one molecule could react with the chloroacetate group of another, leading to the formation of polyesters. The reactivity of 1,3-propanediol in forming esters and polyesters is well-known. chemicalbook.com

Characterization and Trapping of Transient Reactive Intermediates

Several transient reactive intermediates can be postulated in the reactions of this compound. Their characterization and trapping would provide crucial mechanistic insights.

Enolates:

In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), a proton can be abstracted from the α-carbon of the chloroacetate ester, forming a transient enolate intermediate. nih.govbham.ac.ukyoutube.com This enolate is a powerful nucleophile and can be trapped by various electrophiles. For instance, the addition of an alkyl halide to the reaction mixture would result in the formation of a new carbon-carbon bond at the α-position. Similarly, reaction with an aldehyde or ketone would lead to an aldol-type addition product. The trapping of such enolates is a common strategy in organic synthesis to form more complex molecules. beilstein-journals.org

The enolate itself could also undergo intramolecular reactions. For example, the enolate could potentially attack the carbon bearing the hydroxyl group, although this is less likely than the reactions described in section 3.5.

Radical Intermediates:

Certain reduction reactions, particularly those involving single-electron transfer (SET) from a metal surface, could proceed through radical intermediates. For instance, the reduction of the chloroacetate group with a metal like zinc could involve the formation of an initial radical anion, which then loses a chloride ion to form a carbon-centered radical. This radical could then be further reduced or could be trapped by a radical scavenger. While there is no direct evidence for this with this compound, it is a plausible pathway based on the known reactivity of alkyl halides.

The characterization of such short-lived intermediates would likely require specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy for radical species, or low-temperature NMR for less stable, non-radical intermediates. Chemical trapping experiments, where a reagent is added to intercept and form a stable, characterizable product from the intermediate, remain a cornerstone for elucidating reaction mechanisms. wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Hydroxypropyl 2 Chloroacetate and Its Derivatives

Multidimensional NMR Spectroscopy for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Hydroxypropyl 2-chloroacetate, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments is essential for unambiguous signal assignment and conformational analysis.

Detailed Research Findings: Two-dimensional NMR techniques are particularly powerful. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the scalar coupling network between adjacent protons, confirming the connectivity of the propyl chain (H-1' to H-2' to H-3'). The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the C1', C2', and C3' carbons of the propyl group and the C2 carbon of the chloroacetate (B1199739) moiety.

Further structural details are provided by the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons separated by two or three bonds. Key HMBC correlations would include the protons on C1' (the methylene (B1212753) group attached to the ester oxygen) with the carbonyl carbon (C1) of the chloroacetate group, and the protons on C2 with the same carbonyl carbon. These correlations firmly establish the ester linkage.

To investigate the molecule's preferred conformation in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. This experiment detects through-space interactions between protons that are close to each other, providing insights into the rotational state around the C-C and C-O single bonds. The presence or absence of NOE signals between the chloroacetyl methylene protons (H-2) and the propyl chain protons can help define the molecule's spatial arrangement. nih.govnih.gov The flexibility of the propyl chain often results in a dynamic equilibrium of conformers in solution. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Name Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon C1 - ~167.5
Chloro-Methylene Carbon C2 ~4.15 (s, 2H) ~40.8
Methylene Carbon C1' ~4.35 (t, 2H) ~63.0
Methylene Carbon C2' ~1.95 (quint, 2H) ~30.0
Hydroxy-Methylene Carbon C3' ~3.75 (t, 2H) ~59.5

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. nih.gov

Detailed Research Findings: The FT-IR spectrum of this compound is dominated by characteristic absorption bands. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear around 1740-1760 cm⁻¹. The presence of the hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3500 cm⁻¹. The breadth of this peak is a direct indicator of hydrogen bonding; in concentrated samples or the pure liquid state, extensive intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen or hydroxyl oxygen of another causes significant broadening. nih.govmdpi.com

Other key vibrations include the C-O stretching of the ester linkage, typically found in the 1100-1300 cm⁻¹ region, and the C-Cl stretching vibration, which appears in the fingerprint region around 650-800 cm⁻¹. Raman spectroscopy serves as a complementary technique. nih.gov While the polar C=O and O-H bonds give strong signals in the IR spectrum, the less polar C-C backbone and C-H bonds often produce more intense signals in the Raman spectrum, aiding in a complete vibrational analysis. researchgate.net

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H Stretch (H-bonded) R-OH 3200-3500 Strong, Broad
C-H Stretch Alkyl (CH₂) 2850-2960 Medium
C=O Stretch Ester 1740-1760 Strong
C-O Stretch Ester 1100-1300 Strong

High-Resolution Mass Spectrometry and Tandem MS for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the isolated molecular ion, revealing its structural components and connectivity. nih.gov

Detailed Research Findings: In an HRMS analysis using a soft ionization technique like electrospray ionization (ESI), this compound (C₅H₉ClO₃) would be expected to form a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The exact mass of the neutral molecule is 152.02402 u. The presence of one chlorine atom results in a characteristic isotopic pattern for any chlorine-containing ion, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem MS (MS/MS) analysis of the molecular ion would elucidate the fragmentation pathways. A primary and highly probable fragmentation route involves the cleavage of the ester bond. This can occur in two ways:

Loss of the chloroacetyl group: Fragmentation can lead to the formation of a protonated 3-hydroxypropan-1-ol cation at m/z 77.

Loss of the hydroxypropyl group: Cleavage can result in the formation of a chloroacetyl cation [ClCH₂CO]⁺, which would subsequently lose CO to give a chloromethyl cation [ClCH₂]⁺ at m/z 49/51. Another likely fragmentation is the McLafferty rearrangement, if sterically feasible, involving the transfer of the hydroxyl proton to the carbonyl oxygen followed by the elimination of a neutral propene-1,3-diol molecule, resulting in an ion corresponding to chloroacetic acid.

Proposed Fragmentation Ions of this compound in MS/MS

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Formula Proposed Structure/Origin
153.0318 155.0289 [C₅H₁₀ClO₃]⁺ Protonated Molecule [M+H]⁺
117.0213 119.0184 [C₄H₆ClO₂]⁺ Loss of formaldehyde (B43269) (CH₂O) from [M+H]⁺
95.0056 97.0027 [C₂H₄ClO₂]⁺ Ion of chloroacetic acid
77.0162 - [C₂H₂OCl]⁺ Chloroacetyl cation [ClCH₂CO]⁺

X-ray Crystallography of Crystalline Derivatives to Resolve Molecular Architecture

While this compound is likely a liquid or low-melting solid at ambient temperatures, X-ray crystallography remains the definitive method for determining molecular structure in the solid state. To apply this technique, a suitable crystalline derivative must be synthesized.

Detailed Research Findings: The hydroxyl group of this compound provides a convenient handle for derivatization. Reaction with an aromatic isocyanate (e.g., phenyl isocyanate) would yield a solid urethane (B1682113) derivative. Alternatively, esterification with an aromatic acid chloride (e.g., 3,5-dinitrobenzoyl chloride) can produce a highly crystalline solid.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and the monitoring of its synthesis.

Detailed Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is a well-suited technique for the analysis of this compound. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17 column) based on boiling point and polarity differences. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. This allows for the positive identification of the main compound and any volatile impurities by comparing their fragmentation patterns to spectral libraries or by interpretation. The peak area from the gas chromatogram can be used for quantitative analysis to determine the purity level.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a powerful alternative, particularly for monitoring reaction progress or analyzing samples containing non-volatile impurities. mdpi.com Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol (B129727) mobile phase gradient would effectively separate the relatively polar this compound from less polar byproducts or more polar starting materials like 1,3-propanediol (B51772). Coupling the HPLC system to a mass spectrometer (HPLC-MS) allows for peak identification based on the mass-to-charge ratio of the eluting compounds, offering higher specificity than UV detection alone. researchgate.net

Applications of 3 Hydroxypropyl 2 Chloroacetate in Advanced Materials Science and Organic Synthesis

Role as a Monomer and Building Block in Polymer Chemistry

The dual functionality of 3-hydroxypropyl 2-chloroacetate allows it to serve as a valuable monomer and building block in the field of polymer chemistry. The presence of a hydroxyl group and a reactive chlorine atom enables its participation in various polymerization and polymer modification strategies. While direct polymerization of this compound is not widely documented, its structural analog, 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA), is extensively studied and provides a strong indication of the potential applications of the acetate (B1210297) derivative. rsc.org The principles governing the reactivity of CHPMA's chloro and hydroxyl groups are directly applicable to this compound.

Synthesis of Specialty Polymers and Copolymers

This compound is a suitable candidate for producing specialty polymers and copolymers with tailored properties. researchgate.net Its hydroxyl group can participate in condensation polymerizations, such as the formation of polyesters or polyurethanes, while the chloroacetyl group remains available for subsequent modifications.

The synthesis of block copolymers, for instance, can incorporate monomers like this compound to introduce reactive sites along the polymer chain. rsc.org These sites can then be used to graft other polymer chains or attach functional molecules. For example, a polystyrene-based macroinitiator could be extended with a monomer like this compound to create a block copolymer. The resulting polymer would have a polystyrene block and a polyester (B1180765) block with pendant chloro and hydroxyl groups, offering a platform for further functionalization.

Table 1: Potential Specialty Polymers Incorporating this compound

Polymer TypeMonomer/PrecursorKey FeaturePotential Application
Functional PolyestersThis compound, DiacidsPendant chloroacetyl groupsReactive coatings, adhesives
Block CopolymersStyrene (B11656), this compoundReactive block for functionalizationAdvanced materials, nanostructures
Graft CopolymersPolyethylene glycol, this compoundHydrophilic backbone with reactive graftsBiomaterials, drug delivery systems

Precursor for Cross-linking Agents and Polymer Functionalization

The most significant role of this compound in polymer science is as a precursor for cross-linking and polymer functionalization. nih.gov The chloroacetyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of this molecule to polymer backbones that contain nucleophilic groups (e.g., amines, thiols, or hydroxyls).

Once grafted onto a polymer, the remaining hydroxyl group on the this compound unit can then participate in a secondary reaction to form cross-links between polymer chains. This cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material.

Alternatively, both the chloro and hydroxyl groups can be used to introduce new functionalities in a process known as post-polymerization modification. nih.govresearchgate.net For example, the chlorine atom can be replaced by a variety of nucleophiles to introduce specific ligands, while the hydroxyl group can be esterified to attach other functional moieties. This modular approach allows for the creation of a wide library of functional polymers from a single polymer precursor. researchgate.net

Utilization as a Key Intermediate in Fine Chemical Synthesis

The reactivity of its functional groups makes this compound a useful intermediate in the synthesis of fine chemicals, particularly in the construction of more complex molecular architectures. researchgate.net

Synthesis of Complex Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Chloroacetic acid and its esters are common starting materials for the synthesis of various heterocyclic rings. nih.gov this compound can serve as a valuable synthon in this context, introducing a hydroxypropyl side chain that can influence the solubility, polarity, and biological activity of the final molecule.

For instance, in the Hantzsch thiazole (B1198619) synthesis, a halo-carbonyl compound reacts with a thioamide. Using this compound as the halo-carbonyl component would lead to the formation of a thiazole ring bearing a 3-hydroxypropyl ester group. Similarly, it can be used in the synthesis of benzothiazoles by reacting with 2-aminothiophenols, where the chloroacetyl group participates in the ring-forming reaction. chemmethod.com The presence of the hydroxyl group on the side chain offers a handle for further synthetic transformations. nih.gov

Table 2: Examples of Heterocyclic Systems from Chloroacetyl Precursors

Heterocyclic SystemKey ReagentsRole of Chloroacetyl Group
ThiazolesThioamides, Chloroacetylating agentProvides two carbon atoms for the ring
Benzothiazoles2-Aminothiophenols, Chloroacetylating agentCyclization agent
OxazolidinonesSchiff bases, Chloroacetic acidRing formation via reaction with imine

This table illustrates reactions where a chloroacetyl precursor, such as this compound, could be used.

Strategic Derivatization for Multi-functional Organic Structures

The distinct reactivity of the chloro, hydroxyl, and ester functionalities in this compound allows for its strategic derivatization to build multi-functional organic structures.

Reaction at the Chloro Group: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) via an SN2 reaction. This allows for the introduction of diverse functional groups.

Reaction at the Hydroxyl Group: The primary hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or oxidation. This provides a secondary site for modification, independent of the chloroacetyl group under certain conditions.

Reaction at the Ester Group: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-hydroxypropyl alcohol and chloroacetic acid, or it can undergo transesterification with other alcohols.

This differential reactivity enables a synthetic chemist to perform sequential modifications, building up molecular complexity in a controlled manner. For example, one could first displace the chloride with an azide (B81097), then esterify the hydroxyl group with a different molecule, and finally, reduce the azide to an amine to introduce three distinct functionalities originating from a single, simple starting material.

Applications in Analytical Chemistry as a Derivatizing Agent or Reagent

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound that has properties more suitable for a given analytical technique. numberanalytics.commdpi.com This is often done to improve chromatographic separation, enhance detectability (e.g., by adding a UV-absorbing or fluorescent tag), or increase volatility for gas chromatography.

The chloroacetyl group of this compound makes it a potential derivatizing agent, particularly for analytes containing nucleophilic functional groups like primary and secondary amines, thiols, and phenols. libretexts.org The reaction of the chloroacetyl group with these analytes forms a stable covalent bond.

For example, in High-Performance Liquid Chromatography (HPLC), many biologically important molecules like amino acids or certain drugs lack a chromophore, making them difficult to detect with standard UV-Vis detectors. By reacting these analytes with a derivatizing agent like this compound, a tag is introduced. While the this compound molecule itself is not strongly UV-absorbing, it can be a platform to introduce a chromophore. For instance, the hydroxyl group could be pre-reacted with a UV-active molecule before the derivatization step.

More directly, reagents like p-bromophenacyl bromide, an aromatic halide, are used to derivatize carboxylic acids to create strongly UV-absorbing esters. libretexts.org Similarly, the chloroacetyl group of this compound can be used to "tag" thiols or amines, and while the tag itself isn't highly chromophoric, it alters the polarity and retention time of the analyte, which can be beneficial for separation. The hydroxyl group on the tag can also be used to fine-tune the solubility of the resulting derivative.

Surface Functionalization and Nanomaterial Modification via Reactions with the Compound

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a chloroacetate (B1199739) moiety, makes it a versatile molecule for the chemical modification of surfaces and nanomaterials. These functional groups offer distinct and complementary reaction pathways, enabling the covalent attachment of this compound to a wide variety of substrates. This surface modification can be a critical step in tailoring the interfacial properties of materials, such as wettability, biocompatibility, and adhesion, or for introducing new functionalities for advanced applications.

The hydroxyl group of this compound can participate in several well-established surface modification reactions. For instance, it can react with surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and certain metal oxides, through condensation reactions, often catalyzed by acid or base. This process forms stable ether linkages, effectively anchoring the molecule to the surface. Furthermore, the hydroxyl group can be activated or transformed into a more reactive species to facilitate coupling with a broader range of surface functionalities. Traditional strategies for the functionalization of materials displaying hydroxyl groups often involve either active esterification reagents or the nucleophilic attack of the hydroxyl group toward electrophilic groups. nih.gov

The chloroacetate group, on the other hand, provides a reactive site for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and carboxylates, allowing for the subsequent attachment of a wide range of molecules, from small organic compounds to large biomolecules and synthetic polymers. This functionality is particularly useful for "grafting-from" polymerization techniques, where the chloroacetate group can act as an initiator for controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains directly from the surface, creating a dense and well-defined polymer brush layer. Surface grafting is a proficient method for adjusting the surface energy of materials. nih.gov

The modification of nanomaterials with this compound follows similar chemical principles. Nanoparticles, nanotubes, and other nanostructured materials can be functionalized to improve their dispersibility in various media, enhance their compatibility with polymer matrices in nanocomposites, or to introduce specific functionalities for applications in catalysis, sensing, and nanomedicine. The ability to tailor the surface chemistry of nanomaterials is crucial for controlling their interactions with their environment and for realizing their full potential in technological applications. Surface modification can improve the solubility and stability of conductive nanomaterials. researchgate.net

The following tables summarize potential reaction schemes and conditions for the surface functionalization and nanomaterial modification using this compound, based on the known reactivity of its functional groups.

Table 1: Hypothetical Reaction Schemes for Surface Functionalization using this compound

Reaction Type Substrate Functional Group Reaction with this compound Functional Group Resulting Linkage Potential Application
EtherificationSurface Hydroxyls (e.g., on Silica, Glass)HydroxylEtherImproved hydrophilicity/hydrophobicity, adhesion promotion
EsterificationSurface Carboxylic AcidsHydroxylEsterAttachment of biomolecules, drug delivery carriers
Nucleophilic SubstitutionSurface AminesChloroacetateAmineBioconjugation, sensor development
Thiol-Ene ReactionSurface ThiolsChloroacetateThioetherPatterning of surfaces, hydrogel formation
"Grafting-from" Polymerization (ATRP)Initiator attached via ChloroacetateChloroacetateCarbon-Carbon bonds of polymer backboneCreation of polymer brushes for lubrication, anti-fouling surfaces

Table 2: Illustrative Research Findings on Surface Modification with Related Compounds

Modifying Agent Substrate Reaction Conditions Key Finding Citation
Hydroxyl-terminated self-assembled monolayersGoldCatalytic oxa-Michael addition with vinyl sulfonesControllable ligand density for studying protein binding. nih.gov
Long-chain hydroxypropyl cellulose (B213188) esters---ElectrospinningEnhanced resistance to moist environments for the resulting mats. researchgate.net
3-chloro-2-hydroxypropyltrimethylammonium chlorideStarchAqueous slurry, ~47°C for 7 hoursResulted in a cationic starch with improved dispersibility in water. google.com
3-methacryloylpropyl trimethoxysilaneSilicon wafersCopolymerization with styrene using AIBN initiatorFormation of polymer monolayers on solid surfaces. researchgate.net

Environmental Fate and Abiotic/biotic Transformation Pathways of 3 Hydroxypropyl 2 Chloroacetate

Mechanisms of Abiotic Degradation in Environmental Compartments

The primary abiotic degradation pathway for 3-hydroxypropyl 2-chloroacetate in aqueous environments is expected to be hydrolysis. The ester linkage is susceptible to cleavage, yielding 1,3-propanediol (B51772) and chloroacetic acid.

Hydrolysis:

The hydrolysis of esters is a well-documented process. For instance, the hydrolysis of ethyl chloroacetate (B1199739) has been studied to determine reaction kinetics researchgate.net. Similarly, chloroacetic acid itself can undergo hydrolysis to form glycolic acid sciencemadness.org. This suggests a two-step degradation process for this compound in water:

Ester Hydrolysis: The initial and likely rate-determining step is the hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases. Under neutral environmental pH conditions, this process would still occur, albeit at a slower rate.

ClCH₂COOCH₂CH₂CH₂OH + H₂O → ClCH₂COOH + HOCH₂CH₂CH₂OH (this compound) + (Water) → (Chloroacetic Acid) + (1,3-Propanediol)

Hydrolysis of Chloroacetic Acid: The resulting chloroacetic acid is also susceptible to hydrolysis, where the chlorine atom is substituted by a hydroxyl group to form glycolic acid and a chloride ion sciencemadness.org.

ClCH₂COOH + H₂O → HOCH₂COOH + HCl (Chloroacetic Acid) + (Water) → (Glycolic Acid) + (Hydrochloric Acid)

The rate of ester hydrolysis is influenced by temperature and pH. Studies on other esters, such as chloromethyl dichloroacetate, have shown temperature-dependent hydrolysis rates researchgate.net. While specific kinetic data for this compound is unavailable, the behavior of similar esters provides a reasonable model for its abiotic degradation in aquatic systems.

Compound Abiotic Degradation Pathway Products Reference
Ethyl chloroacetateHydrolysisEthanol (B145695), Chloroacetic acid researchgate.net
Chloroacetic acidHydrolysisGlycolic acid, Hydrochloric acid sciencemadness.org

Biotic Transformation Pathways and Microbial Degradation Studies

The biotic degradation of this compound is anticipated to proceed through the microbial metabolism of its hydrolysis products, 1,3-propanediol and chloroacetic acid.

Degradation of the 1,3-Propanediol Moiety:

1,3-Propanediol is a readily biodegradable compound. Numerous microorganisms, including species from the genera Clostridium, Klebsiella, and Citrobacter, are known to ferment glycerol (B35011) to 1,3-propanediol and can subsequently metabolize it internationalscholarsjournals.commdpi.comnih.gov. Under anaerobic conditions, it can be degraded by sulfate-reducing and fermenting bacteria nih.gov. The pathways generally involve the oxidation of 1,3-propanediol to 3-hydroxypropionaldehyde, which is then further metabolized mdpi.com.

Degradation of the Chloroacetate Moiety:

The biodegradation of chloroacetic acid and its esters has also been documented. Methyl chloroacetate, for example, has been shown to be biodegradable in activated sludge, likely following hydrolysis to hydroxyacetic acid (glycolic acid) nih.gov. The microbial degradation of other chlorinated organic compounds is well-established, often involving dehalogenase enzymes that cleave the carbon-chlorine bond. For instance, various bacterial strains have been identified that can degrade chlorophenols and the herbicide chlorimuron-ethyl (B22764) mdpi.com. It is plausible that similar enzymatic pathways could facilitate the degradation of chloroacetic acid released from the hydrolysis of this compound.

Component/Surrogate Microorganism(s) Degradation Pathway/Products Reference
1,3-PropanediolDesulfovibrio, Pelobacter, Clostridium, Klebsiella, CitrobacterAnaerobic fermentation/oxidation to various organic acids and alcohols. internationalscholarsjournals.commdpi.comnih.govnih.gov
Methyl chloroacetateActivated sludge microorganismsBiodegradation, potentially of the hydrolysis product (hydroxyacetic acid). nih.gov
Chlorimuron-EthylRhodococcus sp., Enterobacter sp.Biodegradation. mdpi.com

Future Research Directions and Emerging Methodologies for 3 Hydroxypropyl 2 Chloroacetate

Development of Novel and More Sustainable Synthetic Approaches

The traditional synthesis of 3-Hydroxypropyl 2-chloroacetate often involves the reaction of 1,3-propanediol (B51772) with chloroacetyl chloride or the ring-opening of epichlorohydrin (B41342) with acetic acid. prepchem.com While effective, these methods can present challenges related to hazardous reagents and by-product formation. Future research is increasingly focused on developing greener and more sustainable synthetic routes.

One promising avenue is the use of biocatalysis . Enzymes, such as lipases, have demonstrated high selectivity and efficiency in esterification reactions under mild conditions. nih.govresearchgate.net Research into the enzymatic synthesis of this compound could lead to processes with reduced environmental impact, higher purity profiles, and potentially enantioselective production of chiral analogues. For instance, immobilized lipases have been successfully used for the kinetic resolution of similar molecules like 3-hydroxy-3-phenylpropanonitrile via transesterification, highlighting the potential for producing enantiomerically pure forms of related compounds. nih.gov The use of whole-cell biocatalysts, which can contain highly enantioselective nitrilase enzymes, also presents a viable strategy for the synthesis of chiral β-hydroxy acids from corresponding nitriles, a reaction pathway that could be adapted for derivatives of this compound. rsc.org

Another area of development is the application of continuous flow chemistry . A study on the continuous synthesis of the analogous compound, 3-chloro-2-hydroxypropyl pivaloate, demonstrated a significant reduction in reaction time—by a factor of up to 5760—by utilizing superheated and pressurized conditions in a microreactor. google.com This approach not only intensifies the process but also allows for better control over reaction parameters, leading to comparable or even higher yields than traditional batch processes. google.com The translation of such a continuous flow process to the synthesis of this compound could offer substantial benefits in terms of productivity and process safety.

The table below summarizes potential sustainable synthetic approaches for this compound.

Synthetic ApproachKey AdvantagesPotential ChallengesRelevant Analogues
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions, reduced waste, potential for enantioselectivity.Enzyme stability and cost, substrate scope.3-hydroxy-3-phenylpropanonitrile, nih.gov Ethyl (R)-3-hydroxyglutarate researchgate.net
Continuous Flow Chemistry Significant reduction in reaction time, enhanced safety, improved process control, scalability.Initial setup cost, potential for clogging with solids.3-chloro-2-hydroxypropyl pivaloate google.com
Catalytic Synthesis Increased reaction rates, potential for lower reaction temperatures.Catalyst cost and recovery, potential for side reactions.3-chloro-2-hydroxypropyl-trimethylammonium chloride nih.govalmacgroup.com

Exploration of Under-investigated Reactivity and Unconventional Transformations

The reactivity of this compound is largely dictated by its two functional groups: the primary hydroxyl group and the α-chloro ester moiety. While standard transformations like esterification of the hydroxyl group and nucleophilic substitution of the chlorine atom are well-understood, there is considerable scope for exploring less conventional reactions.

Future research could focus on metal-catalyzed cross-coupling reactions . The chlorine atom in the α-position to the carbonyl group makes it a potential substrate for various coupling reactions, which could lead to the synthesis of a wide array of novel derivatives. For instance, palladium-catalyzed Sonogashira-type couplings have been extensively studied for β-haloenol esters, suggesting that similar methodologies could be developed for α-halo esters like this compound. almacgroup.com The exploration of Negishi- and Kumada-Corriu-type cross-coupling reactions, which remain relatively unexplored for haloenol esters, could also open up new synthetic possibilities. almacgroup.com

Furthermore, the development of photocatalytic and electrochemical transformations represents a frontier in organic synthesis. These methods can enable unique bond formations under mild conditions. Investigating the photocatalytic activation of the C-Cl bond in this compound could lead to novel radical-mediated reactions and the formation of new carbon-carbon or carbon-heteroatom bonds. Similarly, electrochemical methods could be employed for selective reductions or oxidations of the molecule.

The table below outlines potential areas for exploring the reactivity of this compound.

Reaction TypePotential ProductsKey Advantages of the Approach
Metal-Catalyzed Cross-Coupling Novel derivatives with extended carbon skeletons or new functional groups.High efficiency and selectivity for C-C and C-heteroatom bond formation.
Photocatalysis Compounds formed through radical intermediates.Mild reaction conditions, use of light as a renewable energy source.
Electrochemistry Selectively reduced or oxidized products.Avoidance of stoichiometric chemical reagents, precise control over reaction potential.
Umpolung Strategies α-functionalized derivatives via reversal of polarity.Access to products not achievable through traditional nucleophilic substitution. rsc.org

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of this compound chemistry with high-throughput experimentation (HTE) and automated synthesis platforms is essential. HTE allows for the rapid screening of a large number of catalysts, solvents, and reaction parameters in parallel, significantly reducing the time required for process development. chemicalbook.com

Automated flow chemistry systems are particularly well-suited for this purpose. nih.govthieme-connect.de These platforms can be programmed to perform a series of reactions, with precise control over parameters like temperature, pressure, and residence time. nih.gov By coupling the output of these automated systems with rapid analytical techniques, such as mass spectrometry, a vast amount of data can be generated and analyzed to identify optimal reaction conditions or novel transformations. For instance, the use of automated flow systems has been shown to be highly effective in generating compound libraries for screening purposes. chemicalbook.com

The development of automated platforms for the synthesis and derivatization of this compound would enable:

Rapid optimization of existing synthetic routes.

Efficient screening for new catalysts and reaction conditions.

The creation of diverse libraries of derivatives for biological or materials science screening.

TechnologyApplication to this compoundExpected Outcome
High-Throughput Experimentation (HTE) Screening of catalysts, solvents, and temperatures for synthesis and derivatization.Rapid identification of optimal reaction conditions.
Automated Flow Chemistry Continuous synthesis and sequential modification of the molecule.Increased efficiency, reproducibility, and scalability of synthesis.
Integrated Analytical Techniques (e.g., MS, HPLC) Real-time analysis of reaction products from automated systems.Faster data acquisition and decision-making in research and development.

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound can be achieved through the use of advanced in-situ characterization techniques . These methods allow for the real-time monitoring of a reaction as it proceeds, providing valuable insights that are often missed with traditional offline analysis.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the formation and consumption of reactants, intermediates, and products in real-time. nih.govgoogle.comgoogle.com For example, 11B-NMR has been used to monitor the formation of boronate esters in situ, demonstrating the potential of this technique for studying reactions involving this compound. google.comgoogle.com Similarly, in-situ Raman spectroscopy can be used to track changes in vibrational modes associated with specific functional groups, providing kinetic data for reactions such as esterification. The acid-catalyzed esterification of ethanol (B145695) with acetic acid has been successfully monitored using Raman spectroscopy, showcasing its applicability to the synthesis of this compound.

The application of these techniques can help to:

Elucidate reaction mechanisms and identify transient intermediates.

Accurately determine reaction kinetics and endpoints.

Optimize reaction conditions for improved yield and selectivity.

TechniqueInformation GainedRelevance to this compound
In-situ NMR Spectroscopy Real-time concentration changes of reactants, intermediates, and products. nih.govgoogle.comgoogle.comMechanistic studies of synthesis and derivatization reactions.
In-situ Raman Spectroscopy Changes in molecular vibrations, providing kinetic and structural information.Monitoring the progress of esterification and other functional group transformations.
In-situ FTIR Spectroscopy Real-time tracking of functional group changes.Understanding reaction pathways and identifying key reaction species.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties of molecules and to design new derivatives with specific, tunable characteristics before they are synthesized in the lab.

For this compound, computational approaches can be employed to:

Predict physicochemical properties: Properties such as solubility, reactivity, and stability of new derivatives can be estimated using computational models.

Design derivatives with specific functionalities: By modifying the structure of the molecule in silico, it is possible to design derivatives with desired electronic, steric, or biological properties.

Guide synthetic efforts: Computational studies can help to prioritize synthetic targets by identifying the most promising candidates for a particular application.

Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build models that correlate the chemical structure of a series of compounds with their biological activity or other properties. Such models have been developed for haloacetic acids to predict their mutagenicity, demonstrating the applicability of this approach to related compounds. By applying similar QSAR methodologies to derivatives of this compound, it would be possible to design new compounds with optimized properties for various applications.

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices, and spectroscopic properties.Prediction of reaction pathways and properties of new derivatives.
Molecular Dynamics (MD) Simulations Simulation of the behavior of the molecule in different environments (e.g., solvents, biological systems).Understanding intermolecular interactions and conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict biological activity or other properties based on chemical structure.Design of new derivatives with enhanced or specific activities.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-hydroxypropyl 2-chloroacetate, and how do solvent/base choices influence yield?

  • Methodological Answer : Synthesis optimization involves testing solvents and bases to maximize yield. For analogous chloroacetate esters (e.g., benzyl 2-chloroacetate), dichloromethane (DCM) and diisopropylethylamine (DIPEA) were identified as optimal due to their ability to stabilize intermediates and minimize side reactions . A systematic approach includes:
  • Screening solvents (e.g., DCM, THF, ethyl acetate) for polarity and boiling point compatibility.
  • Evaluating bases (e.g., DIPEA, triethylamine) for their ability to scavenge HCl without forming emulsions.
  • Monitoring reaction progress via TLC or GC-MS to identify kinetic bottlenecks.

Q. How can hydrolysis of this compound be controlled to isolate specific products?

  • Methodological Answer : Hydrolysis products depend on pH and temperature. Under acidic conditions (e.g., HCl/H₂O), 2-chloroacetic acid and 3-hydroxypropanol form via ester cleavage. Basic conditions (e.g., NaOH) may yield sodium chloroacetate and glycerol derivatives. To isolate intermediates:
  • Use buffered aqueous solutions (pH 4–7) to slow hydrolysis for kinetic studies.
  • Employ quenching agents (e.g., ice-cold water) to halt reactions at specific timepoints .

Advanced Research Questions

Q. How does this compound function as a building block in synthesizing bioactive molecules?

  • Methodological Answer : The compound’s chloroacetyl group enables nucleophilic substitution (e.g., with amines or thiols), while the hydroxypropyl moiety provides a handle for further derivatization. For example:
  • Surfactant Synthesis : React with long-chain alkylamines (e.g., tetradecylamine) to form cationic surfactants via reflux in ethyl acetate, achieving yields >75% .
  • Drug Precursors : Couple with heterocyclic amines (e.g., imidazole derivatives) under Mitsunobu conditions to generate pharmacophores targeting enzyme inhibition .

Q. What advanced spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are essential:
  • NMR : Key signals include the chloroacetyl carbonyl (δ ~170 ppm in ¹³C) and hydroxypropyl protons (δ ~3.5–4.2 ppm in ¹H) .
  • IR : Confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry in cyclopropane-fused derivatives (e.g., bond angles: C-Cl ~108°, C-O ~123°) .

Q. How can researchers reconcile contradictory data on reaction yields in chloroacetate ester synthesis?

  • Methodological Answer : Variability arises from impurities in starting materials, moisture sensitivity, or unoptimized stoichiometry. Mitigation strategies include:
  • Purity Checks : Use Karl Fischer titration to ensure anhydrous conditions .
  • Stoichiometric Calibration : Pre-react chloroacetyl chloride with a sacrificial base (e.g., DIPEA) to neutralize residual HCl before adding the hydroxypropyl substrate .
  • Reproducibility : Document exact drying protocols (e.g., molecular sieves vs. distillation) and reaction vessel geometry (e.g., round-bottom vs. Schlenk flasks) .

Q. What safety protocols are critical when handling this compound in exothermic reactions?

  • Methodological Answer : The compound’s reactivity requires:
  • Thermal Monitoring : Use jacketed reactors with coolant (e.g., -10°C brine) to control exotherms during acyl chloride coupling .
  • First Aid Preparedness : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation for ingestion, as chloroacetates can form toxic metabolites (e.g., chloroacetic acid) .

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